2,6-Dimethylpyridine

概述

描述

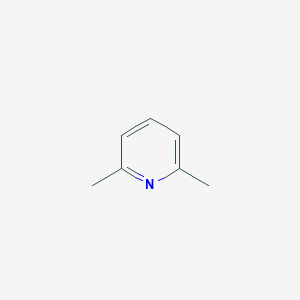

2,6-Dimethylpyridine (CAS 108-48-5), also known as 2,6-lutidine, is a heterocyclic organic compound with the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol. Structurally, it consists of a pyridine ring substituted with methyl groups at the 2 and 6 positions. This compound is a colorless to pale yellow liquid with a nutty, coffee-like odor, making it relevant in flavor and fragrance industries .

Key applications include:

- Catalysis: Used as a probe molecule to quantify Brønsted acid sites in zeolites and alumina due to its steric hindrance, which blocks access to Lewis acid sites .

- Pharmaceuticals: Forms stable salts like 2,6-lutidinium hydrogen fumarate, which modifies the biophysical properties of active pharmaceutical ingredients (APIs) .

- Material Science: Influences bonding in silver(I) and halogen(I) complexes, aiding the design of catalytic systems .

- Biological Systems: Acts as a biomarker in tea fermentation and undergoes microbial transformation to this compound-N-oxide .

Its physicochemical properties include a dielectric constant (ε) of 7, significantly lower than water (ε = 80), and a surface tension of ~30 mN/m, enabling preferential adsorption at liquid interfaces .

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine can be synthesized through several methods. One common method involves the reaction of acetone with ammonia and formaldehyde in the presence of a catalyst. Another method includes the hydrogenation of 2,6-dimethyl-4-chloropyridine using palladium on carbon (Pd/C) as a catalyst under mild conditions (20-55°C) and low hydrogen pressure (0.1-0.2 MPa) .

Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar or the chemical synthesis from readily available precursors. The chemical synthesis method is preferred due to the limited availability of coal tar derivatives .

化学反应分析

2,6-Dimethylpyridine undergoes various chemical reactions, including:

Oxidation:

- Oxidation of this compound can lead to the formation of this compound N-oxide. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction:

- Reduction reactions are less common but can involve the hydrogenation of the pyridine ring under specific conditions.

Substitution:

- Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various derivatives. For example, halogenation can produce 2,6-dimethyl-4-chloropyridine .

Condensation:

科学研究应用

Photochemical Studies

Research has explored the photochemical behavior of 2,6-dimethylpyridine under UV light. Studies indicate that its electronic dynamics can be significantly altered by substituent groups like methyl. This has implications for understanding UV photodamage mechanisms in biological systems, particularly nucleic acids .

Cytogenetic Research

This compound-N-oxide (Ivin), a derivative of this compound, has been studied for its potential protective effects against cytogenetic damage induced by pro-oxidants. In experiments involving mouse bone marrow cells, Ivin demonstrated a significant reduction in chromosomal aberrations when combined with Dioxidine, highlighting its potential as an antimutagenic agent .

Probing Brønsted Acid Sites

The compound serves as a probe to evaluate the strength of Brønsted acid sites in zeolites and alumina. The spectral shifts observed during its adsorption correlate with acidity levels, providing insights into catalytic processes .

Pharmaceutical Industry

Due to its structural characteristics, this compound is utilized in the synthesis of various pharmaceuticals. Its derivatives have shown promise in enhancing drug stability and efficacy.

Agrochemicals

The compound's derivatives are explored for use as plant growth regulators and herbicides due to their ability to modify biological processes at the cellular level.

Case Studies

作用机制

2,6-Dimethylpyridine is similar to other methyl-substituted pyridines, such as 2,4-dimethylpyridine and 3,5-dimethylpyridine. its unique substitution pattern at the 2 and 6 positions imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it a valuable compound in specific synthetic applications .

相似化合物的比较

Structural and Electronic Effects

2-Methylpyridine (α-Picoline)

- Structure : Single methyl group at the 2-position.

- Acidity Probing : Unlike 2,6-dimethylpyridine, 2-methylpyridine lacks steric hindrance, allowing interaction with both Brønsted and Lewis acid sites .

- Solubility: Exhibits higher miscibility with polar solvents like methanol and water compared to this compound, which shows a miscibility gap with water above 307 K .

3,5-Dimethylpyridine

- Structure : Methyl groups at the 3 and 5 positions.

- Reactivity : Reduced steric hindrance compared to this compound, leading to different coordination behaviors in metal complexes. For example, 3,5-dimethylpyridine derivatives are less commonly used in selective Brønsted acid site analysis .

Pyridine

- Structure: No methyl substituents.

- Applications : Probes total acid sites (Brønsted + Lewis) in catalysts, whereas this compound selectively quantifies Brønsted sites .

Physicochemical Properties

Key Findings :

- Methyl groups in this compound reduce polarity (lower ε) and increase hydrophobicity, impacting solvent behavior and interfacial adsorption .

- Steric effects from the 2,6-substitution hinder coordination with Lewis acid sites, a property exploited in catalysis studies .

Acid-Base Interactions

- Brønsted Acidity: Adsorption of this compound on zeolites correlates with ν*(NH) wavenumber shifts, enabling precise measurement of Brønsted acid strength.

- Salt Formation : Forms stable pharmaceutical salts (e.g., with fumaric acid), whereas pyridine derivatives with fewer methyl groups exhibit weaker intermolecular interactions in crystal lattices .

N-Oxidation

- Microbial Transformation : this compound is oxidized to this compound-N-oxide by bacteria and fungi. However, the product accumulates in low concentrations due to further microbial degradation, a pathway less observed in 3-methylpyridine derivatives .

Coordination Chemistry

- Metal Complexes: The 2,6-substitution pattern in ligands like 2,6-bis(aminomethyl)pyridine enhances ion receptor capabilities in fluorescent sensors for Hg²⁺, outperforming mono-methylated analogs .

生物活性

2,6-Dimethylpyridine (DMP), also known as lutidine, is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of DMP, including its mechanisms of action, therapeutic potential, and associated research findings.

Antiviral Activity

Recent studies have indicated that derivatives of DMP exhibit significant antiviral properties. For instance, a study involving the cyclization of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde demonstrated that certain cyclization products had higher binding affinities for target proteins compared to established antiviral drugs such as Nevirapine and Favipiravir. This suggests that these derivatives may serve as potential candidates for developing new antiviral agents .

Neuroprotective Effects

Research has shown that this compound N-oxide (a derivative of DMP) positively influences cognitive functions and emotional states in animal models. A study found that long-term oral administration of this compound improved cognitive performance in rats, indicating its potential use in treating neurodegenerative diseases .

Antimicrobial Properties

DMP has also been investigated for its antimicrobial properties. Studies have indicated that it possesses bactericidal and fungicidal activities, making it a candidate for further exploration in the development of antimicrobial agents .

The biological activities of DMP can be attributed to several mechanisms:

- Molecular Docking Studies : Computational analyses have revealed that DMP derivatives can interact with specific biological targets through hydrogen bonding and hydrophobic interactions. These interactions enhance their biological efficacy .

- Reactivity with Biological Molecules : The presence of the nitrogen atom in the pyridine ring allows DMP to form complexes with metal ions and other biological molecules, potentially influencing enzymatic activities and metabolic pathways .

Case Studies

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2,6-dimethylpyridine derivatives, and how can reaction yields be optimized?

- Answer : A two-stage oxidation and hydrolysis process using this compound as a precursor can yield high-purity dipicolinic acid (99.5%) with total yields of 80–90% under controlled conditions (e.g., temperature, stoichiometry). Key steps include rigorous purification and monitoring of intermediates via analytical techniques like NMR or IR spectroscopy . Alternative synthetic routes, such as permanganate-mediated oxidation, yield ~75–89% efficiency but may require adjustments in solvent systems (e.g., ethanol vs. dioxane) to minimize side reactions .

Q. How are this compound and its derivatives characterized structurally?

- Answer : Comprehensive characterization involves:

- IR spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1,570 cm⁻¹).

- NMR : Distinguishes substituent positions (e.g., methyl groups at δ 2.5–2.7 ppm in H NMR).

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 107 for this compound) and fragmentation patterns .

- Elemental analysis validates purity (e.g., C: 50.37%, H: 3.04%, N: 8.38%) .

Q. What safety protocols are critical when handling this compound?

- Answer : The compound is classified as Acute Toxicity Category 4 (oral) and causes eye irritation. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Avoidance of dust formation; ensure ventilation.

- Emergency measures: Flush eyes with water for 15+ minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How does this compound act as a probe for Brønsted acid strength in zeolites and alumina?

- Answer : Adsorption of this compound on acidic sites induces shifts in IR bands (e.g., ν(NH) and ν8a modes). Stronger acidity correlates with higher ν(NH) wavenumbers and lower ν8a values. This method detects weak Brønsted sites on γ-Al₂O₃ (0.1 sites/nm²) undetectable by CO adsorption, with acid strength equivalent to Δν(OH) = 155 cm⁻¹ .

Q. What contradictions exist in synthetic yields of this compound derivatives, and how can they be resolved?

- Answer : Yields vary between 75–90% depending on the method. For example:

- High-yield route : Two-stage oxidation/hydrolysis achieves 80–90% via precise stoichiometric control .

- Lower-yield routes : Permanganate oxidation (75–89%) may suffer from side reactions (e.g., overoxidation), requiring solvent optimization (e.g., aqueous vs. organic media) .

- Resolution : Compare reaction kinetics (e.g., temperature gradients) and purity of starting materials.

Q. How does this compound influence ligand design in metal complexes for catalytic applications?

- Answer : The steric bulk of 2,6-dimethyl groups alters bonding in Ag(I) and halogen complexes. For example:

- Electron-donating methyl groups enhance π-backbonding in Ag complexes, stabilizing unusual oxidation states.

- Theoretical studies (DFT) reveal modified frontier orbitals, enabling tailored reactivity for catalysis or electronic materials .

Q. What is the antimutagenic potential of this compound N-oxide, and how is it assessed?

- Answer : The compound reduces mutagenesis induced by 2-AA, 4-NQO, and 2-NF in Salmonella strains (Ames test). Methodology includes:

- Dose-response assays (tested up to 5 mg/plate).

- Statistical analysis of mutation rates (e.g., fluctuation tests).

- Mechanistic studies: ROS scavenging or DNA adduct prevention .

Q. How do viscosity models predict the behavior of this compound in associated mixtures?

- Answer : The Grunberg-Nissan model approximates viscosity deviations in systems like methanol/water + this compound. Parameters include:

- Temperature-dependent miscibility gaps (e.g., phase separation >307 K in water mixtures).

- Activation energies derived from Eyring theory, linking viscosity to intermolecular forces .

属性

IUPAC Name |

2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISVCGZHLKNMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Record name | LUTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051557 | |

| Record name | 2,6-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Liquid, Oily liquid; [Merck Index] Colorless liquid; [MSDSonline], Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like | |

| Record name | LUTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

144 °C @ 760 mm Hg, 143.00 to 145.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

33 °C | |

| Record name | 2,6-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ethanol; soluble in ethyl ether and acetone, Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran, In water, 3.00X10+5 mg/l @ 34 °C, 300 mg/mL at 34 °C, Soluble in water; Slightly soluble in fat, Soluble (in ethanol) | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9252 @ 20 °C/4 °C, DENSITY: 0.942 @ 0 °C/4 °C, 0.917-0.923 | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.70 (Air= 1) | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.65 [mmHg], 5.65 mm Hg @ 25 °C | |

| Record name | 2,6-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liq | |

CAS No. |

108-48-5 | |

| Record name | LUTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Lutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FQ5D0T3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-5.8 °C, -6 °C | |

| Record name | 2,6-LUTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/79 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。